N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
Description
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a structurally complex molecule featuring:
- A propanamide backbone with a phenyl group at the third carbon.
- A dimethylamino group and a thiophen-3-yl substituent on the ethylamine side chain.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-19(2)16(15-10-11-21-13-15)12-18-17(20)9-8-14-6-4-3-5-7-14/h3-7,10-11,13,16H,8-9,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXIVKDBRAIHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CCC1=CC=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Thiophene vs. Other Heterocycles
- Verosudil (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide): Shares the thiophen-3-yl and dimethylamino groups but replaces the phenylpropanamide with an isoquinolinyl-acetamide core. Verosudil is a known Rho-kinase inhibitor used to treat glaucoma, highlighting the pharmacological relevance of thiophene-containing amines .
- N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide: Lacks the thiophene and dimethylamino groups but retains the phenylpropanamide backbone. The benzothiazole nitro group may enhance electrophilic reactivity, contrasting with the thiophene’s electron-rich properties .
Phenylpropanamide Derivatives
- (S)-2-(Dimethylamino)-3-phenyl-N-(N'-phenylcarbamimidoyl)propanamide (45b): Features a carbamimidoyl group instead of the thiophen-3-yl ethyl side chain.
- 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide: Substitutes the dimethylamino-thiophene moiety with a fluorophenylamino group. Fluorine’s electronegativity may enhance metabolic stability compared to the dimethylamino group .
Functional Group Impact on Bioactivity
- Dimethylamino Group: Enhances solubility and membrane permeability but may increase off-target interactions with amine-binding receptors .
- Thiophen-3-yl vs. Thiophen-2-yl: The 3-position (vs.
- Phenylpropanamide Backbone : Common in protease inhibitors and kinase modulators; substitutions here influence steric bulk and conformational flexibility .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound features a thiophene ring, a dimethylamino group, and a phenylpropanamide structure, which contribute to its pharmacological properties. The synthesis typically involves the reaction of thiophene derivatives with amines and phenylpropanamide precursors, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis for improved yields.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds with the thiophene moiety effectively inhibited the growth of breast cancer cells in vitro, suggesting a promising avenue for further development in oncology treatments .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of this compound class has been assessed against various bacterial strains. Certain derivatives have demonstrated effectiveness in disrupting bacterial cell membranes, leading to cell lysis. For example, studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substitution Patterns : Modifications on the thiophene ring or the phenyl group can enhance potency.
- Dimethylamino Group : The presence of this group is linked to increased lipophilicity and improved cellular uptake.
A detailed SAR analysis can help identify which modifications lead to enhanced biological activities, guiding future synthesis efforts.
Case Studies
- Antitumor Efficacy : A study involving a series of related compounds revealed that specific substitutions on the phenyl ring significantly increased cytotoxicity against MDA-MB-231 breast cancer cells. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutic agents, suggesting it could be a candidate for further clinical development .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that compounds similar to this compound inhibited LPS-induced nitric oxide production in macrophages, indicating potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
